molecular formula C10H9NO6 B086376 Dimethyl 3-nitrophthalate CAS No. 13365-26-9

Dimethyl 3-nitrophthalate

Cat. No. B086376
CAS RN: 13365-26-9
M. Wt: 239.18 g/mol
InChI Key: MLQMIKSBTAZNBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dimethyl 3-nitrophthalate synthesis involves reactions that produce it as an intermediate or direct product. For example, a study describes the synthesis of phthalocyanines, complex organic compounds, through the reaction of dimethyl 5-hydroxyisophthalate with dicyano-nitrobenzene derivatives, indicating a method that could be adapted for dimethyl 3-nitrophthalate production (Köksoy et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylpyrazolium-3-nitrophthalate, has been thoroughly investigated. These studies provide insights into the crystalline structure and the arrangement of functional groups within the molecule, offering a basis for understanding the structural characteristics of dimethyl 3-nitrophthalate (Rajkumar & Chandramohan, 2016).

Chemical Reactions and Properties

Research on similar compounds, such as bis(μ-3-nitrophthalato-κ2 O 1:O 2)bis[(thiourea-κS)zinc] dihydrate, reveals the coordination behavior of nitrophthalate ligands and their interactions with metal ions. This can provide insight into the reactivity and potential chemical reactions involving dimethyl 3-nitrophthalate (Gao & Guo, 2012).

Physical Properties Analysis

The study of dimethyl phthalate's photochemical transformation offers information on the physical behavior of phthalates under environmental conditions, which can be related to the physical properties of dimethyl 3-nitrophthalate, including stability and degradation pathways (Lei et al., 2018).

Chemical Properties Analysis

The synthesis and characterization of dimethylamine-derived phthalocyanines highlight the chemical properties of phthalates, such as reactivity towards nitration and substitution reactions. These properties are crucial for understanding the chemical behavior of dimethyl 3-nitrophthalate in various conditions and its potential applications in synthesis and industry (Venkatramaiah et al., 2015).

Scientific Research Applications

  • Chemical Reactions and Synthesis : Dimethyl 3-nitrophthalate is involved in various chemical reactions. For instance, it reacts with a mixture of dimethyl sulfoxide and sodium methoxide to yield azoxybenzene-2,2′,3,3′-tetracarboxylic acid and 3-nitrophthalic acid (Otsuji, Yabune, & Imoto, 1969).

  • Photochemical Transformation : Research into the photochemical transformation of dimethyl phthalate (DMP) with N(iii)(NO2-/HONO/H2ONO+) has shown that Dimethyl 3-nitrophthalate can be a product of these reactions. This research is relevant for understanding the behavior of such compounds in atmospheric aqueous environments (Lei et al., 2018).

  • Structural Studies : In a study of Bis(μ-3-nitrophthalato-κ2 O 1:O 2)bis[(thiourea-κS)zinc] dihydrate, the 3-nitrophthalate ligands showed bis-monodentate coordination to ZnII cations, forming a centrosymmetric dimer with distorted tetrahedral geometries. This demonstrates the structural utility of Dimethyl 3-nitrophthalate in complex formation (Gao & Guo, 2012).

  • Electrochemistry : Research into the electrochemistry of tetra dimethyl 5-oxyisophthalate substituted Co(II), Mn(III), and μ-oxo-dimer Fe(III) phthalocyanines, derived from reactions involving dimethyl 5-hydroxyisophthalate, highlights the relevance of dimethyl 3-nitrophthalate derivatives in the study of electron transfer properties (Köksoy et al., 2015).

  • Synthesis of Organic Salts : The synthesis of organic salts like 3,5-Dimethylpyrazolium-3-Nitrophthalate (DMPNP) involves the use of Dimethyl 3-nitrophthalate. This research is significant for understanding the properties and applications of such salts (Rajkumar & Chandramohan, 2016).

  • Insecticide Synthesis : Dimethyl 3-nitrophthalate is used as an intermediate in the synthesis of insecticides like Flubendiamide (Chunhui, 2011).

properties

IUPAC Name

dimethyl 3-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMIKSBTAZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290461
Record name dimethyl 3-nitrophthalate
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-nitrophthalate

CAS RN

13365-26-9
Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
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Record name 13365-26-9
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Record name dimethyl 3-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
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Synthesis routes and methods

Procedure details

Methyl iodide (30.2 g, 213 mmol) was added to a stirred mixture of 3-nitrophthalic acid (15.0 g, 71.0 mmol) and sodium bicarbonate (23.9 g, 284 mmol) in DMF (150 mL) at room temperature, and the mixture was then heated in an oil bath set to 60° C. for 4 hours. The mixture was then poured into 700 mL of ice water. After the ice melted, the mixture was extracted with ethyl acetate (3×150 mL) and the organic phases were washed with water (7×500 mL), dried (MgSO4) and evaporated, providing 16.2 g of the product as a pale yellow solid in 95% yield: 1H NMR (CDCl3) δ 3.95 (s, 3H), 4.02 (s, 3H), 7.69 (t, J=8.1 Hz, 1H), 8.36 (m, 2H).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
FJ Williams, HM Relles, JS Manello… - The Journal of Organic …, 1977 - ACS Publications
… carried out in DMF at 150 C using 1 or 2 equiv of anhydrous sodium nitrite and the following esters: dimethyl phthlate, diethyl phthalate, diisobutyl phthalate, dimethyl 3-nitrophthalate, …
Number of citations: 3 pubs.acs.org
HW Underwood, RL Wakeman - Journal of the American …, 1931 - ACS Publications
… acid as a catalyst in the synthesis of dimethyl 3-nitrophthalate. The procedures given in the … of dimethyl 3-nitrophthalate, 5 g. of glacial acetic acid and 8 g. of acetic anhydride had been …
Number of citations: 3 pubs.acs.org
CH Wang, R Isensee, AM Griffith… - Journal of the …, 1947 - ACS Publications
… Bogert and Renshaw4 employed zinc and alco-holic hydrogen chloride to reduce dimethyl-3-nitrophthalate. In this Laboratory a similar re-duction was attempted with 2-acetyl-3-nitroben…
Number of citations: 0 pubs.acs.org
Y Otsuji, H Yabune, E Imoto - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
The treatment of dimethyl 3-nitrophthalate (I) with a mixture of dimethyl sulfoxide and sodium methoxide, followed by the acidification of the resulting mixture with hydrochloric acid, gave …
Number of citations: 2 www.journal.csj.jp
J Alexander, AV Bhatia, LA Mitscher - Organic Preparations and …, 1981 - Taylor & Francis
… Thus, dimethyl 3-nitrophthalate (I) was smoothly converted to 2-carbomethoxy-3-methoxybenzoic acid (11) in 75% yield by stirring at room temperature with sodium methoxide in …
Number of citations: 2 www.tandfonline.com
JA Nieuwland, SF Daly - Journal of the American Chemical …, 1931 - ACS Publications
… When 3-nitrophthalic acid monomethyl ester (1) and dimethyl 3-nitrophthalate are heated with acetic anhydride, each ester remains unchanged. Under similar conditions 3-nitrophthalic …
Number of citations: 12 pubs.acs.org
MT Bogert, FL Jouard - Journal of the American Chemical Society, 1909 - ACS Publications
… Dimethyl 3-nitrophthalate was obtained in nearly quantitative yield by the action of dimethyl sulphate upon sodium nitrophthalate. The nitro ester was …
Number of citations: 14 pubs.acs.org
AJ Birch, EG Hutchinson - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… phthalic acid l6 with ethereal diazomethane gave dimethyl 3-nitrophthalate as an oil, vmax. 1735, 1610… of dimethyl 3-nitrophthalate (4.5 g) in ethanol (60 ml) over Adams catalyst at 50 lb …
Number of citations: 10 pubs.rsc.org
RM Acheson, JM Vernon - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Reductive methylation of dimethyl 3-nitrophthalate under conditions in which methylaniline is obtained from nitrobenzenelg gave a viscous oil. This was largely dimethyl 3-…
Number of citations: 32 pubs.rsc.org
RL Williams, SW Shalaby - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
The synthesis and reactions of dimethyl 3, 4‐ and 4, 5‐diaminophthalate 7 and 9 were investigated. The condensation of these isomeric diaminophthalates and their respective …
Number of citations: 31 onlinelibrary.wiley.com

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